N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine
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Overview
Description
N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzenesulfonyl group, and the cyclopropylpyrimidine moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and have diverse biological activities.
Piperidine derivatives: Known for their pharmacological applications, including as central nervous system agents.
Pyrimidine derivatives: Widely used in medicinal chemistry for their antiviral and anticancer properties.
Uniqueness
N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-14-17(20)3-2-4-18(14)27(25,26)23-11-8-16(9-12-23)24(15-5-6-15)19-7-10-21-13-22-19/h2-4,7,10,13,15-16H,5-6,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXFFSVKQOOUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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